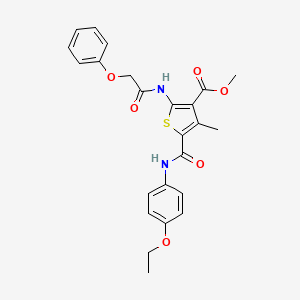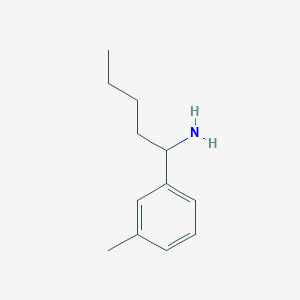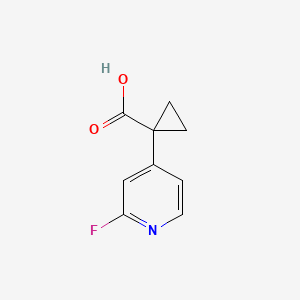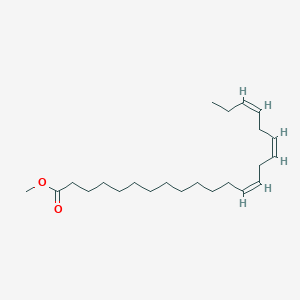![molecular formula C16H18N2O6 B12063559 [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B12063559.png)
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester linked to a substituted oxolane ring, which is further connected to a diazinan ring. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor under acidic conditions.
Introduction of the Diazinan Ring: The diazinan ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the hydroxyl group on the oxolane ring with benzoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the oxolane ring can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The diazinan ring can be reduced to form a more saturated ring system, often using hydrogenation catalysts.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated ring systems.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry
In synthetic chemistry, [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antiviral and anticancer therapies. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors, leading to therapeutic effects.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate: This compound features a similar oxolane and diazinan ring system but with different substituents, leading to distinct chemical properties and applications.
(2R,3S,5R)-5-(5-Methyl-2,4-dioxo-1,3,5-triazinan-1-yl)-2-((4-methylbenzoyloxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: Another structurally related compound with variations in the ring systems and substituents, affecting its reactivity and use.
Uniqueness
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate stands out due to its specific combination of functional groups and ring systems, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C16H18N2O6 |
|---|---|
Molecular Weight |
334.32 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H18N2O6/c19-11-8-14(18-7-6-13(20)17-16(18)22)24-12(11)9-23-15(21)10-4-2-1-3-5-10/h1-5,11-12,14,19H,6-9H2,(H,17,20,22)/t11-,12+,14+/m0/s1 |
InChI Key |
BLRAJBRPCNERDF-OUCADQQQSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)


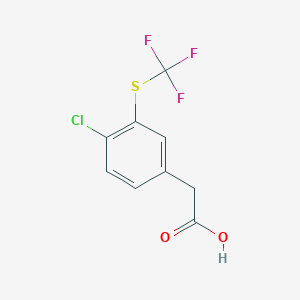

![[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)


![(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine](/img/structure/B12063526.png)
